Anti-TSWV agent 1
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Overview
Description
Anti-TSWV agent 1 is a compound known for its potent inactivation activity against the tomato spotted wilt virus (TSWV). This virus is a significant pathogen affecting a wide range of plants, leading to substantial agricultural losses. This compound has shown promising results in controlling TSWV, making it a valuable tool in plant virology and agricultural biotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-TSWV agent 1 involves the creation of dithioacetal derivatives containing a 4(3H)-quinazolinone pyrimidine ring. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Dithioacetal Groups: This is achieved through the reaction of the quinazolinone intermediate with dithioacetal reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required standards for agricultural applications .
Chemical Reactions Analysis
Types of Reactions: Anti-TSWV agent 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific groups within the molecule are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Anti-TSWV agent 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of dithioacetal derivatives.
Biology: Investigated for its antiviral properties against TSWV and other plant viruses.
Industry: Utilized in agricultural biotechnology for controlling plant viral diseases, thereby improving crop yield and quality
Mechanism of Action
The mechanism of action of Anti-TSWV agent 1 involves its interaction with the nucleocapsid protein (N) of TSWV. The compound binds to the N protein, inhibiting its ability to interact with viral RNA. This disruption prevents the virus from replicating and spreading within the host plant. Molecular docking studies have shown that this compound effectively blocks the binding sites on the N protein, leading to the inactivation of the virus .
Comparison with Similar Compounds
Ningnanmycin: Another antiviral agent used against TSWV, but with lower efficacy compared to Anti-TSWV agent 1.
Ribavirin: A broad-spectrum antiviral agent with applications in both plant and animal virology.
Chromone Derivatives: Compounds containing chromone structures have shown potential anti-TSWV activity, similar to this compound
Uniqueness: this compound stands out due to its high efficacy and specific mechanism of action against TSWV. Its ability to bind and inhibit the N protein of TSWV makes it a unique and potent antiviral agent in the field of plant virology .
Properties
Molecular Formula |
C22H27ClN4OS3 |
---|---|
Molecular Weight |
495.1 g/mol |
IUPAC Name |
3-[[5-[bis(butylsulfanyl)methyl]pyrimidin-2-yl]sulfanylmethyl]-6-chloroquinazolin-4-one |
InChI |
InChI=1S/C22H27ClN4OS3/c1-3-5-9-29-21(30-10-6-4-2)16-12-24-22(25-13-16)31-15-27-14-26-19-8-7-17(23)11-18(19)20(27)28/h7-8,11-14,21H,3-6,9-10,15H2,1-2H3 |
InChI Key |
JAWWWZXEXPKZPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(C1=CN=C(N=C1)SCN2C=NC3=C(C2=O)C=C(C=C3)Cl)SCCCC |
Origin of Product |
United States |
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